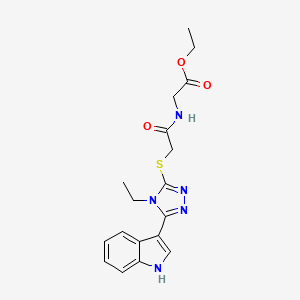

ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular models.

Chemical Structure and Synthesis

The compound features an indole ring , a triazole ring , and a thioether linkage , which are structural motifs known for their diverse biological activities. The synthesis typically involves multiple steps:

-

Preparation of Indole and Triazole Precursors :

- The indole ring can be synthesized via Fischer indole synthesis.

- The triazole ring is formed through Huisgen cycloaddition reactions.

-

Formation of Thioether Linkage :

- This is achieved by reacting the indole precursor with a thiol-containing triazole under basic conditions.

-

Final Esterification :

- The final product is obtained by esterification with ethyl bromoacetate.

The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been identified:

- Interaction with Enzymes and Receptors : The indole and triazole rings may interact with various biological targets, including enzymes and receptors that play crucial roles in cellular signaling and metabolism.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could contribute to their cytotoxic effects against cancer cells .

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer activity:

- Cytotoxicity Testing :

- Structure Activity Relationship (SAR) :

Comparative Analysis

| Compound Type | Example Structure | Notable Activity |

|---|---|---|

| Indole Derivatives | Indole-based compounds | Diverse biological activities |

| Triazole Derivatives | 1,2,4-Triazoles | Anticancer and antimicrobial properties |

| Thioether Compounds | Compounds with thioether linkages | Modulate interactions with biological targets |

| Ethyl 2-(...acetate) | Ethyl 2-(2-(...)) | Potent cytotoxicity against cancer cell lines |

Case Studies

-

Study on Anticancer Activity :

- In a study published in PMC, compounds similar to ethyl 2-(...) were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. The results indicated that modifications in the triazole structure significantly enhanced anticancer activity, suggesting a strong correlation between structure and efficacy .

- Molecular Docking Studies :

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound's structure suggests it may interfere with cancer cell proliferation by inducing apoptosis. Research has shown that similar triazole derivatives can inhibit key signaling pathways involved in cancer progression .

- Cell Line Studies : In vitro studies have demonstrated that derivatives of triazoles possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and lung adenocarcinoma (A549). These studies typically employ assays like MTT to evaluate cell viability and apoptosis rates .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 2-(2-...) | MCF-7 | 10–30 | |

| Triazole Derivative | A549 | 23.30 ± 0.35 |

Antimicrobial Activity

The compound's thioacetamido group may also contribute to its antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The presence of sulfur in the thio group is known to enhance the antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .

- Case Studies : Research has documented several instances where triazole derivatives exhibited significant antibacterial activity, with some compounds achieving minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Potential Drug Development

Given its promising biological activities, ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is being explored for development as a therapeutic agent in:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

- Antimicrobial Agents : The compound may serve as a lead structure for designing new antibiotics, particularly in an era of rising antibiotic resistance.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction enhances water solubility and provides a handle for further functionalization.

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | 63% | |

| mCPBA | Dichloromethane, 0°C, 2 h | Sulfone derivative | 58% |

Amide Bond Modifications

The acetamido group participates in nucleophilic acyl substitution reactions, enabling coupling with amines or hydrazines.

Reaction with Hydrazine

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (4 h) | 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetohydrazide | 94% |

Schiff Base Formation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, RT, 24 h | Schiff base with imine linkage | 72% |

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes electrophilic substitution and cycloaddition reactions. For example, alkylation at N1 or N2 positions modifies biological activity.

Nucleophilic Substitution at Sulfur

The thioether sulfur acts as a nucleophile, enabling alkylation or arylation.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | Et₃N, ethanol, reflux | Bis-thioether derivative | 88% | |

| 4-Chlorobenzyl chloride | K₂CO₃, acetone, 50°C, 6 h | Aryl-thioether conjugate | 76% |

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioether group, generating free radicals.

| Conditions | Product | Application | Source |

|---|---|---|---|

| UV (254 nm), 6 h | Indole-triazole radical intermediates | Polymer crosslinking studies |

Key Mechanistic Insights:

-

Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate .

-

Thioether Oxidation : Follows a two-electron transfer mechanism, with H₂O₂ generating sulfoxide and mCPBA yielding sulfone .

-

Amide Reactivity : The acetamido group’s electron-withdrawing nature activates it for nucleophilic substitution .

Propiedades

IUPAC Name |

ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-3-23-17(13-9-19-14-8-6-5-7-12(13)14)21-22-18(23)27-11-15(24)20-10-16(25)26-4-2/h5-9,19H,3-4,10-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWKSPXDHJXMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NCC(=O)OCC)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.